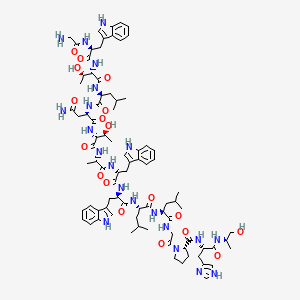
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is a pharmaceutical reference standard and impurity reference material . It is also known by its chemical name, Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)-,hydrochloride, (3R,4S) . The molecular formula is C21H25NO4.ClH, and it has a molecular weight of 391.89 .
Molecular Structure Analysis
The molecular structure of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is represented by the formula C21H25NO4.ClH . This compound belongs to the Paroxetine API family .Physical And Chemical Properties Analysis
The physical and chemical properties of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride include a molecular weight of 391.89 and a molecular formula of C21H25NO4.ClH .Wissenschaftliche Forschungsanwendungen
Pharmacology and Therapeutic Use in Depression
Paroxetine has been extensively reviewed for its pharmacology and efficacy in treating depression, demonstrating significant clinical improvements over placebo and comparability to other antidepressants, including tricyclic antidepressants (TCAs) and other SSRIs. It is a potent and selective inhibitor of neuronal serotonin reuptake, enhancing serotonergic neurotransmission, which is believed to contribute to its antidepressant activity. Paroxetine's efficacy extends to long-term maintenance therapy in preventing relapse or recurrence of depression (Gunasekara, Noble, & Benfield, 1998).
Use in Other Disorders
Beyond depression, paroxetine has shown promise in treating obsessive-compulsive disorder (OCD) and panic disorder, demonstrating significant efficacy over placebo and similar efficacy to clomipramine for OCD and other SSRIs for panic disorder. It has also been explored for potential use in social phobia, premenstrual dysphoric disorder, and chronic headache (Bourin, Chue, & Guillon, 2006).
Pharmacokinetic Properties
Paroxetine's pharmacokinetic properties have been well-studied, highlighting its good oral absorption, extensive metabolism, and consistent achievement of steady-state levels suitable for once-daily dosing. Its metabolites are pharmacologically inactive, contributing to its safety profile (Johnson Am, 1992).
Eigenschaften
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H/t16-,19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFTGSDHAZDDN-QSVLQNJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride | |
CAS RN |
1346597-97-4 |
Source


|
| Record name | 3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine hydrochloride, trans-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346597974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-ETHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V85N9R4KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)


![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)